molecular formula C10H9F4NO B13041628 (R)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine

(R)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine

Cat. No.: B13041628
M. Wt: 235.18 g/mol
InChI Key: NZDFRDUMERCVAH-MRVPVSSYSA-N
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Description

®-6-Fluoro-7-(trifluoromethyl)chroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine and trifluoromethyl groups in the compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Fluoro-7-(trifluoromethyl)chroman-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Fluorination: Introduction of the fluorine atom at the 6th position using a fluorinating agent such as Selectfluor.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 7th position using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.

    Amination: Introduction of the amine group at the 4th position using an amination reagent like ammonia or an amine derivative.

Industrial Production Methods

Industrial production of ®-6-Fluoro-7-(trifluoromethyl)chroman-4-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-6-Fluoro-7-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Ammonia (NH3), primary and secondary amines.

Major Products Formed

    Oxidation: Formation of corresponding oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted chroman derivatives with various functional groups.

Scientific Research Applications

®-6-Fluoro-7-(trifluoromethyl)chroman-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Used in the development of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of ®-6-Fluoro-7-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    ®-7-(Trifluoromethyl)chroman-4-amine: Similar structure but lacks the fluorine atom at the 6th position.

    ®-8-(Trifluoromethyl)chroman-4-amine: Similar structure but has the trifluoromethyl group at the 8th position instead of the 7th.

Uniqueness

®-6-Fluoro-7-(trifluoromethyl)chroman-4-amine is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

(4R)-6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9F4NO/c11-7-3-5-8(15)1-2-16-9(5)4-6(7)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m1/s1

InChI Key

NZDFRDUMERCVAH-MRVPVSSYSA-N

Isomeric SMILES

C1COC2=CC(=C(C=C2[C@@H]1N)F)C(F)(F)F

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)F)C(F)(F)F

Origin of Product

United States

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